6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

Catalog No.
S524296
CAS No.
179688-29-0
M.F
C14H18N2O5
M. Wt
294.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

CAS Number

179688-29-0

Product Name

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

IUPAC Name

6,7-bis(2-methoxyethoxy)-3H-quinazolin-4-one

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H,15,16,17)

InChI Key

PMQWTUWLIGJTQD-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCCOC

Solubility

Soluble in DMSO

Synonyms

CP-380736; CP 380736; CP380736; PF-00520893; PF 00520893; PF00520893;

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCCOC

Isomeric SMILES

COCCOC1=C(C=C2C(=C1)C(=O)N=CN2)OCCOC

Description

The exact mass of the compound 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is 294.1216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Quinazolinone Scaffold

    The core structure of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is a quinazolinone ring. This heterocyclic scaffold is present in many biologically active molecules, including some with anti-cancer and anti-microbial properties [PubChem, National Institutes of Health (.gov) ]. Research into new quinazolinone derivatives is ongoing, and 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one could potentially be a starting point for development of novel drugs.

  • Functional Groups

    The presence of methoxy groups (CH3O) attached to ethoxy chains (CH2CH2O) on the quinazolinone ring suggests potential for improved solubility and bioavailability compared to parent quinazolinone compounds. These properties can be important for drug development [ScienceDirect, sciencedirect.com].

Availability for Research

Although detailed research applications are not yet widely reported, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is available for purchase from several chemical suppliers, indicating its potential use in scientific studies [TCI America, ].

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is a synthetic compound characterized by its quinazolinone core structure. This compound has garnered attention for its potential pharmacological applications, particularly as an inhibitor of protein kinases, including the epidermal growth factor receptor. The molecular formula of this compound is C₁₄H₁₈N₂O₅, and it is also known by its CAS number 179688-29-0. The structure features two methoxyethoxy substituents at the 6 and 7 positions of the quinazolinone ring, which contribute to its unique chemical properties and biological activities .

That modify its structure and enhance its biological activity:

  • Oxidation: This reaction can alter functional groups on the quinazolinone core, potentially affecting its reactivity and interaction with biological targets.
  • Reduction: Reduction reactions can modify the oxidation state of specific atoms within the molecule, which may influence its pharmacological properties.
  • Substitution: Substitution reactions typically involve replacing hydrogen atoms with other functional groups to enhance activity or stability. Common reagents for these reactions include halogenating agents and catalysts .

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst .

The primary biological activity of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one lies in its ability to inhibit protein kinases. This mechanism of action is critical in regulating cellular processes such as growth, differentiation, and survival. The compound has been studied for its potential therapeutic applications in various cancers, including lung cancer and glioblastoma multiforme. By inhibiting the epidermal growth factor receptor signaling pathway, it may reduce tumor proliferation and enhance apoptosis in cancer cells .

The synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one involves several steps:

  • Starting Materials: The synthesis typically begins with commercially available precursors.
  • Cyclization: A key step involves cyclizing ethyl-2-amino-4,5-bis-(2-methoxyethoxy)benzoate using ammonium formate and formaldehyde at elevated temperatures (160-165 °C).
  • Chlorination: Treatment with oxalyl chloride or phosphorus oxychloride yields chlorinated derivatives.
  • Optimization: Industrial methods focus on optimizing these steps for efficiency and yield while ensuring environmental safety .

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one has a range of applications in scientific research and medicine:

  • Cancer Research: It serves as a model compound for studying tyrosine kinase inhibition and developing new anticancer therapies.
  • Pharmaceutical Development: The compound is investigated for its potential use in therapeutic agents targeting specific cancers.
  • Diagnostic Tools: Its properties may contribute to the development of diagnostic tools for cancer detection .

Studies on the interactions of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one with various biological targets have shown that it effectively inhibits protein kinases associated with cancer progression. Interaction studies often involve assessing binding affinities and inhibitory constants to understand its potency relative to other inhibitors. The compound's ability to penetrate biological membranes is also evaluated through permeability studies .

Several compounds share structural similarities with 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, including:

Compound NameStructure HighlightsUnique Features
ErlotinibQuinazoline derivativeStrong EGFR inhibitor used in lung cancer treatment
GefitinibAnother quinazoline derivativeSelective inhibitor of EGFR with similar applications
CP-380736 (also known as PF-00520893)Closely related structurePotent inhibitor of multiple kinases

These compounds exhibit similar mechanisms but differ in their specificity, potency, and clinical applications. 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one stands out due to its dual methoxyethoxy substitutions that may enhance solubility and bioavailability compared to others .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

294.12157168 g/mol

Monoisotopic Mass

294.12157168 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B5ASH28MRM

Dates

Modify: 2023-08-15

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